1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and therapeutic applications. Key substitutions include:
- Position 1: 2-Chlorobenzyl group, which enhances lipophilicity and influences steric interactions with target proteins.
- Position 4: 4-Cyclohexylpiperazinyl group, contributing to solubility and binding affinity through hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6/c23-20-9-5-4-6-17(20)15-29-22-19(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)18-7-2-1-3-8-18/h4-6,9,14,16,18H,1-3,7-8,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNAGWDUWBTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazolopyrimidine core with a chlorobenzyl halide in the presence of a base.
Attachment of the cyclohexylpiperazine moiety: This is typically done through nucleophilic substitution reactions where the pyrazolopyrimidine core reacts with a cyclohexylpiperazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural differences and similarities with analogs:
*Estimated based on formula (C23H26ClN7).
Key Observations
4-Methoxyphenyl () introduces electron-donating effects, which could alter binding kinetics in kinase domains .
Piperazine/Piperidine Substitutions: Cyclohexylpiperazine (target) vs. Methylpiperidine () lacks the hydrogen-bonding capacity of piperazine, possibly reducing affinity for charged active sites.
Biological Activity: Hybrid scaffolds like the thieno-pyrimidine derivative () demonstrate expanded anticancer activity due to dual heterocyclic systems. PP2 () is a well-characterized Src kinase inhibitor, but the target compound’s cyclohexylpiperazine may shift selectivity to other kinases (e.g., IGF1R in ).
Therapeutic Potential: Compounds with hydrazineyl substituents () show multitarget enzyme inhibition, suggesting that the target compound’s piperazine group could be optimized for similar polypharmacology.
Biological Activity
1-(2-Chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a cyclohexylpiperazine moiety contributes to its pharmacological profile.
Molecular Formula
- Chemical Formula : CHClN
- Molecular Weight : 345.85 g/mol
1. Neuropharmacological Effects
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant neuropharmacological properties, particularly in modulating serotonin receptors. The compound has been shown to act as an antagonist at the 5-HT6 receptor, which plays a crucial role in cognitive functions and mood regulation.
Table 1: Affinity of this compound at Various Receptors
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| 5-HT6 | 17 nM | Antagonist |
| MAO-B | IC50 = 8.93 μM | Inhibitor |
2. Inhibition of Monoamine Oxidase (MAO)
The compound demonstrates potent inhibitory activity against MAO-B, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and neurodegenerative diseases.
3. Antidepressant Potential
Studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models. The dual action on serotonin receptors and MAO-B inhibition positions this compound as a candidate for further investigation in treating mood disorders.
Study on Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant neuroprotective effects against ischemic injury. The mechanism was linked to its ability to modulate neurotransmitter levels and reduce oxidative stress.
Pharmacokinetics
Preliminary pharmacokinetic studies reveal that the compound effectively penetrates the blood-brain barrier (BBB), achieving significant concentrations in brain tissue post-administration. This characteristic is crucial for compounds targeting central nervous system disorders.
Table 2: Pharmacokinetic Profile
| Administration Route | Cmax (ng/g) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| Oral | 129.6 | 4 | 6 |
| Intravenous | N/A | N/A | 13 |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Core Formation: Cyclization of pyrazolo[3,4-d]pyrimidine precursors (e.g., 4-chlorobenzylamine) under acidic/basic conditions .
- Piperazine Coupling: Introducing the cyclohexylpiperazine moiety via coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ .
- Optimization: Adjust reaction parameters (pH, temperature, solvent polarity) to enhance yield. For example, using DMF as a solvent at 80°C improved coupling efficiency by 20% in analogous compounds .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via H and C NMR. For example, the 2-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS): Validate molecular weight (expected [M+H]⁺ ≈ 466.3 g/mol) using high-resolution MS .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as done for structurally similar pyrazolo[3,4-d]pyrimidines .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., Src family) at 1–10 µM concentrations .
- Antiproliferative Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Substituent Variation: Systematically modify the cyclohexylpiperazine and chlorobenzyl groups. For example, replacing cyclohexyl with methylpiperidine reduced kinase binding by 50% .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or MAPK. Validate with surface plasmon resonance (SPR) to quantify binding affinities (KD values) .
- Data Correlation: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for antiproliferative activity may arise from differing serum-free vs. serum-containing media .
- Purity Verification: Re-test compounds with ≥95% purity (HPLC-validated) to exclude impurities as confounding factors .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (e.g., ANOVA) to identify outliers .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Pharmacokinetics (PK): Assess oral bioavailability in rodent models via LC-MS/MS, focusing on parameters like Cmax and t₁/₂. Structural analogs showed 40% bioavailability with a t₁/₂ of 6 hours .
- Efficacy Models: Use xenograft mice (e.g., HT-29 colon cancer) to test tumor growth inhibition at 10–50 mg/kg doses. Monitor toxicity via liver/kidney function biomarkers .
- Blood-Brain Barrier Penetration: For neurological targets, measure brain-to-plasma ratio using microdialysis in rats .
Q. How does the cyclohexylpiperazine moiety influence target binding and selectivity?
Methodological Answer:
- Hydrophobic Interactions: The cyclohexyl group enhances binding to hydrophobic kinase pockets (e.g., Rho kinase) via van der Waals forces, as shown in SPR studies (ΔG = −9.2 kcal/mol) .
- Conformational Flexibility: Molecular dynamics simulations reveal that the piperazine ring adopts a chair conformation, optimizing hydrogen bonding with catalytic lysine residues (e.g., in MAPK p38) .
- Selectivity Profiling: Compare inhibition profiles against kinase panels. For example, cyclohexyl substitution reduced off-target activity against non-relevant kinases by 30% compared to ethylpiperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
